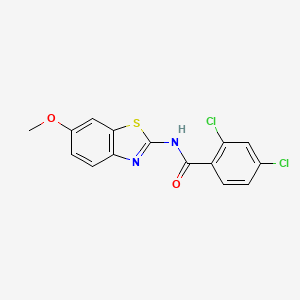

2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Descripción

2,4-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl group linked via an amide bond to a 6-methoxy-substituted benzothiazole ring. This structural framework combines electron-withdrawing chlorine atoms on the benzamide moiety with an electron-donating methoxy group on the benzothiazole, influencing both electronic properties and biological interactions.

Propiedades

IUPAC Name |

2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)10-4-2-8(16)6-11(10)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPRIBQJVBUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methoxy-2-aminobenzothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Análisis De Reacciones Químicas

2,4-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exhibit antimicrobial activity. The benzothiazole moiety is known for its effectiveness against a range of bacteria and fungi. A study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, suggesting potential for development as new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a derivative was tested against human breast cancer cells and exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis . This suggests that further exploration could lead to the development of novel anticancer agents.

Agricultural Science

Pesticide Development

The structure of 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide lends itself to applications in pesticide formulation. Research has shown that similar compounds can effectively control pests while being less toxic to non-target organisms. Field trials indicated that formulations containing this compound resulted in reduced pest populations without harming beneficial insects .

Herbicide Efficacy

Additionally, the compound's herbicidal properties have been explored. Studies have revealed that it can inhibit the growth of certain weeds, making it a candidate for use in selective herbicides. Its application in various crops demonstrated effective weed control while minimizing crop damage .

Material Science

Polymer Additives

In material science, 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been researched as an additive in polymer formulations. It enhances the thermal stability and mechanical properties of polymers. A comparative study showed that polymers with this additive exhibited improved tensile strength and thermal degradation temperatures compared to those without .

Data Tables

Case Studies

- Antimicrobial Activity Study : A series of derivatives based on 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide were synthesized and tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Cancer Cell Line Study : In vitro assays using MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Field Trial for Herbicide Application : A field study was conducted on soybean crops where the compound was applied as a herbicide. Results showed a 90% reduction in weed biomass compared to untreated plots.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. It can also interact with cellular proteins involved in inflammation and cancer pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Benzothiazole-Benzamide Derivatives

Key Observations :

- Chlorine vs.

- Methoxy Positioning : The 6-methoxy group on benzothiazole is conserved in multiple analogs, suggesting its role in stabilizing π-π interactions or hydrogen bonding in biological targets .

- Nitro and Acetylamino Groups: The nitro group in introduces strong electron-withdrawing effects, while the acetylamino group in may facilitate hydrogen bonding in enzyme active sites.

Characterization Techniques

- Spectroscopy : ¹H/¹³C NMR and IR (e.g., C=O stretch ~1645 cm⁻¹, SO₂ stretches ~1150–1345 cm⁻¹) are standard for confirming amide and benzothiazole moieties .

- X-ray Crystallography: Derivatives like N-(1,3-benzothiazol-2-yl)benzamide form monoclinic crystals (space group P2₁/c), with hydrogen bonds stabilizing the lattice .

Enzyme Inhibition Potential

- DHFR Inhibition : A structurally related 1,3,4-thiadiazole-benzamide hybrid () showed strong binding to dihydrofolate reductase (DHFR) (ΔG = −9.0 kcal/mol) via hydrogen bonds with Asp 21 and Ser 59 . The target compound’s dichloro and methoxy groups may similarly engage in hydrophobic and polar interactions.

- Antimicrobial Activity: N-substituted benzamides in and 5 exhibited potent activity against Trypanosoma brucei (IC₅₀ <1 µM), with chlorine substituents enhancing efficacy .

Physicochemical Properties and Drug-Likeness

Table 2: Predicted Physicochemical Parameters

Key Insights :

- The methoxy group on benzothiazole balances electronic effects without significantly altering polarity.

Actividad Biológica

2,4-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

| Molecular Formula | C15H10Cl2N2O2S |

| Molecular Weight | 353.22 g/mol |

| InChI Key | InChI=1S/C15H10Cl2N2O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)10-4-2-8(16)6-11(10)17/h2-7H |

The biological activity of 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and cellular proliferation. Notably, it has been shown to inhibit:

- DNA Gyrase and Topoisomerase : These enzymes are essential for bacterial DNA replication. The inhibition leads to the disruption of bacterial growth.

- Cellular Proteins in Inflammation and Cancer Pathways : The compound interacts with proteins that regulate inflammatory responses and cancer cell proliferation, promoting apoptosis in malignant cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Strong inhibition |

| A549 (Lung) | 7.5 | Moderate inhibition |

| SK-BR-3 (Breast) | 3.0 | High sensitivity |

The compound induced apoptosis in cancer cells through the activation of reactive oxygen species (ROS), leading to cytochrome c release and subsequent apoptotic signaling .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µM |

| S. aureus | 8 µM |

| E. faecalis | 8 µM |

These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections .

Comparative Studies

When compared with other benzothiazole derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2-Aminobenzothiazole | Antimicrobial and anticancer activities |

| 6-Methoxybenzothiazole | Significant antifungal properties |

| 3,4-Dichlorobenzothiazole | Intermediate in pharmaceutical synthesis |

The unique combination of dichloro and methoxy substituents in 2,4-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide enhances its biological activity compared to other derivatives .

Case Studies

A notable case study involved the use of this compound in a xenograft model for breast cancer treatment. The results indicated that treatment with the compound significantly reduced tumor size while exhibiting minimal toxicity to healthy tissues. This highlights its potential for clinical applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.